2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid
Description
2-{[(Tert-Butoxy)carbonyl]amino}-4-oxopentanoic acid (CAS: 160080-53-5) is a Boc-protected amino acid derivative with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol . Its IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid, highlights the tert-butoxycarbonyl (Boc) group at the amino position and a ketone moiety at the fourth carbon of the pentanoic acid backbone. This compound is widely utilized in peptide synthesis as a protected intermediate, leveraging the Boc group’s stability under basic conditions and ease of removal under acidic conditions .
Key properties include:
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJSOFKNKGLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
- Substrate Preparation : α-Keto esters (e.g., methyl 4-oxopent-2-enoate) are synthesized via Claisen condensation of Boc-protected glycine derivatives with acetyl chloride.
- Hydrogenation : The α-keto ester undergoes asymmetric hydrogenation using a Ru-BINAP catalyst system under 50 psi H₂ pressure in methanol at 25°C.
- Hydrolysis : The resulting (2R)- or (2S)-ester is hydrolyzed with aqueous NaOH (2 M, 60°C) to yield the carboxylic acid.
Data Table: Asymmetric Hydrogenation Performance
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ru-(S)-BINAP | Methyl 4-oxopent-2-enoate | 92 | 98 (R) | |
| Rh-(R)-DuPHOS | Ethyl 4-oxopent-2-enoate | 88 | 95 (S) |
Enzymatic Reduction Using Mutant Dehydrogenases
The H205Q mutant of d-hydroxyisocaproate dehydrogenase enables stereoselective reduction of α-keto acids to produce (2R,4S)-configured products.
Protocol
- α-Keto Acid Synthesis : Boc-protected β-amino acids (e.g., Boc-β-Ala-OH) are homologated via ozonolysis to form α-keto acids.
- Enzymatic Reduction : The α-keto acid is treated with H205Q mutant dehydrogenase (0.5 mg/mL) and NADH (2 mM) in phosphate buffer (pH 7.0, 25°C).
- Workup : The product is isolated via acid precipitation (HCl, pH 2) and purified by recrystallization.
Performance Metrics
Multi-Step Organic Synthesis from Glutamic Acid Derivatives
A five-step synthesis starting from (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid is documented.
Detailed Steps
- Esterification : React (4S)-5-(tert-butoxy)-4-Boc-amino-5-oxopentanoic acid with methyl chloroformate in CH₂Cl₂ (85% yield).
- Boc Protection : Treat with Boc₂O/DMAP in acetonitrile (81% yield).
- Reduction : Reduce ester to aldehyde using DIBAL-H (−78°C, 65% yield).
- Wittig Reaction : React aldehyde with methyltriphenylphosphonium bromide to form olefin (66% yield).
- Epoxidation : Oxidize olefin with m-CPBA to introduce ketone (91% yield).
Key Advantages
Chemoenzymatic Single-Pot Process
Combining lipase-mediated hydrolysis and LDH-catalyzed reduction in aqueous medium streamlines production.
Workflow
- Lipase Hydrolysis : Candida rugosa lipase hydrolyzes α-keto esters to α-keto acids (90–95% conversion).
- LDH Reduction : Bacillus stearothermophilus LDH reduces α-keto acids to (S)-alcohols (67% yield in 4 days).
- Mutant Efficiency : H205Q mutant completes reduction in 4 hours (85% yield).
β-Keto Phosphorane Homologation
Ozonolysis of β-keto cyanophosphoranes extends carbon chains to introduce the 4-oxo group.
Synthesis Outline
- Phosphorane Formation : React Boc-protected β-amino acid with (cyanomethylene)triphenylphosphorane (80% yield).
- Ozonolysis : Treat with O₃ in CH₂Cl₂/MeOH at −78°C to cleave double bond and form α-keto ester (75% yield).
- Saponification : Hydrolyze ester with LiOH (2 M) to acid (90% yield).
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS-compatible methods use Fmoc/Boc strategies to assemble the compound on resin.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Major Products Formed
Deprotection: Free amine and tert-butyl cation.
Coupling: Peptide bonds and dipeptides.
Scientific Research Applications
Synthesis of Peptides and Peptidomimetics
Overview:
The compound serves as a key intermediate in the synthesis of peptides, particularly in the formation of dipeptides. Its Boc group allows for selective protection of the amino group, facilitating coupling reactions.
Case Study:
- A study demonstrated the use of 2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid as a starting material for synthesizing dipeptides using N,N'-diethylene-N''-2-chloroethyl thiophosphoramide as a coupling reagent. This method yielded satisfactory results in a short reaction time (15 minutes) without requiring additional base.
Data Table:
| Reaction Type | Yield (%) | Time (min) | Coupling Reagent |
|---|---|---|---|
| Dipeptide Synthesis | 75 | 15 | N,N'-diethylene-N''-2-chloroethyl thiophosphoramide |
Medicinal Chemistry
Overview:
In medicinal chemistry, this compound is explored for its potential to develop new drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and enzyme inhibition properties.
Case Study:
- Research into derivatives of this compound has shown promise as efflux pump inhibitors against bacterial infections. The structural modifications enhance their interaction with biological targets, potentially leading to new therapeutic agents.
Biochemical Interactions
Overview:
The compound has been studied for its interactions with proteins and enzymes, which is crucial for understanding its biological mechanisms.
Case Study:
- Interaction studies revealed that modifications of the compound could lead to effective enzyme inhibitors. For instance, analogs were tested for their ability to inhibit specific enzymes linked to inflammatory processes, showing varying degrees of potency depending on their structural configurations .
Green Chemistry Applications
Overview:
The compound is also utilized in green chemistry approaches, particularly in the development of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs).
Case Study:
- The synthesis of Boc-AAILs from this compound has been shown to facilitate organic reactions under milder conditions, thus reducing solvent waste and improving overall sustainability in chemical processes.
Research and Development
Overview:
Ongoing research continues to explore the versatility of this compound in various synthetic pathways and its potential applications in drug development.
Future Directions:
- Further investigations are focusing on optimizing synthetic routes to enhance yields and purities while exploring new derivatives that may exhibit improved biological activities or stability profiles.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
The following table compares 2-{[(Tert-Butoxy)carbonyl]amino}-4-oxopentanoic acid with key analogs, emphasizing functional group variations and their implications:
Key Research Findings
(a) Positional Isomerism :
The positional isomer 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (CAS: 72072-06-1) shares the same molecular formula as the target compound but places the Boc group at the terminal amino position (C5).
(b) Functional Group Modifications :
- Ketone vs. Methoxy: Replacing the ketone at C4 with a methoxy group (e.g., 2-{[(Tert-Butoxy)carbonyl]amino}-4-methoxypentanoic acid) enhances solubility in polar solvents but reduces electrophilicity, limiting its utility in conjugate addition reactions .
- Methyl Substitution: 2-{[(Tert-Butoxy)carbonyl]amino}-2-methylpentanoic acid (CAS: 13139-16-7) introduces steric bulk at C2, which can hinder racemization but may complicate deprotection steps .
(c) Complex Derivatives :
The aromatic derivative 5-{[4-(4-tert-Butylphenoxy)phenyl]-amino}-5-oxopentanoic acid (CAS: 356089-70-8) demonstrates expanded applications in drug discovery, where the phenoxy group may enhance binding affinity to hydrophobic targets .
Discrepancies in CAS Numbers
Notably, this compound is listed under two CAS numbers (160080-53-5 in and -96-7 in ). This discrepancy may arise from supplier-specific designations or stereoisomeric variations (e.g., D/L-forms), though explicit data are unavailable.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid, also known by its CAS number 160080-53-5, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structural features make it a candidate for various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 245.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
Structural Formula
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its potential as an enzyme inhibitor. Studies have indicated that derivatives of this compound can inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
Case Study: Inhibition of BACE-1
Research has shown that certain derivatives exhibit inhibitory activity against Beta-site APP-cleaving enzyme 1 (BACE-1), which is crucial in Alzheimer's disease pathology. For instance, a study reported that compounds with similar structural motifs demonstrated IC50 values ranging from 8.44 µM to over 143 µM, indicating varying degrees of potency based on structural modifications .
Cytotoxicity and Antiproliferative Effects
Another critical aspect of the biological activity of this compound is its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that compounds related to this compound can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.
Table 1: Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 72h |
|---|---|---|---|
| Compound A | MCF-7 | 15.5 ± 5.8 | 22.49 ± 1.76 |
| Compound B | MDA-MB-231 | 10.0 ± 3.0 | 18.0 ± 2.5 |
| Compound C | SK-BR-3 | 20.0 ± 4.0 | 25.0 ± 3.0 |
The data above illustrates that while some compounds show significant early inhibition, their effectiveness may vary over extended periods, highlighting the importance of time-dependent studies in evaluating drug efficacy .
The mechanism by which these compounds exert their biological effects often involves interactions with specific protein targets, leading to downstream effects on cell signaling pathways. For example, the inhibition of BACE-1 not only affects amyloid precursor protein processing but may also influence tau phosphorylation dynamics, further implicating these compounds in neurodegenerative disease mechanisms .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid with high purity?
- Methodological Answer : A common approach involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino moiety of a precursor, followed by controlled oxidation to generate the ketone at the 4-position. For example, Boc-protected intermediates can be synthesized using Boc-anhydride (Boc₂O) or Boc-OSu (N-hydroxysuccinimide ester) in anhydrous dichloromethane (DCM) with a catalytic base like DMAP (4-dimethylaminopyridine). Post-synthesis, purification via reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) or recrystallization (e.g., ethyl acetate/hexane) ensures high purity . Confirmation of purity can be achieved by HPLC (>95% area) and consistent melting point data .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The Boc group is identified by a singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155 ppm in ¹³C NMR. The ketone (4-oxo) appears as a carbonyl peak at ~210 ppm. The amino proton (after Boc deprotection) typically resonates at ~5.5 ppm as a broad singlet .
- IR : Strong absorption bands at ~1700 cm⁻¹ (Boc carbonyl) and ~1650 cm⁻¹ (ketone) confirm functional groups.
- MS (ESI) : The molecular ion [M+H]⁺ should match the calculated molecular weight (C₁₁H₁₉NO₅: 261.13 g/mol). Fragmentation patterns may include loss of the Boc group (-100 Da) .
Q. What are the primary applications of this compound in peptide synthesis or medicinal chemistry?
- Methodological Answer : This compound serves as a key intermediate for synthesizing non-natural amino acids or peptide analogs. The Boc group protects the amine during solid-phase peptide synthesis (SPPS), while the ketone can undergo reductive amination or nucleophilic additions. For example, it can be coupled to resin-bound peptides using HBTU/HOBt activation, followed by Boc deprotection with TFA/DCM (1:1) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of enantiomerically pure derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For instance, using L-proline-derived catalysts in ketone functionalization can induce enantioselectivity. Alternatively, enzymatic resolution (e.g., lipase-mediated hydrolysis of esters) can separate enantiomers. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) validates enantiopurity .
Q. How should researchers address discrepancies in analytical data (e.g., unexpected NMR splitting or HPLC impurities)?
- Methodological Answer :
- NMR anomalies : Use 2D techniques (HSQC, COSY) to resolve overlapping signals. For example, diastereomeric impurities may split proton signals; NOESY can confirm spatial proximity of protons.
- HPLC impurities : Optimize gradient elution (e.g., 0.1% TFA in mobile phase) or employ LC-MS to identify byproducts (e.g., Boc-deprotected intermediates or oxidation byproducts). Repurification via preparative HPLC (C18, 10–90% acetonitrile) may resolve issues .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Methodological Answer : The Boc group is susceptible to acidic or prolonged aqueous conditions, while the ketone may oxidize further. Store the compound under inert gas (argon) at –20°C in anhydrous DMSO or sealed vials with desiccant. Periodic HPLC analysis monitors degradation. For labile derivatives, consider replacing the ketone with a more stable bioisostere (e.g., trifluoromethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
